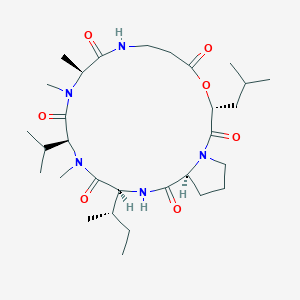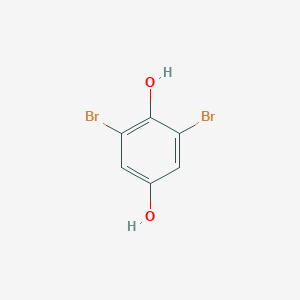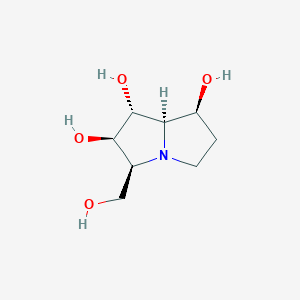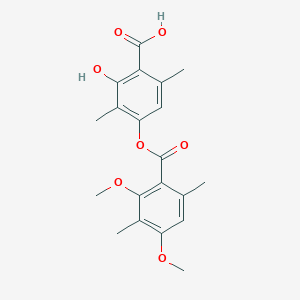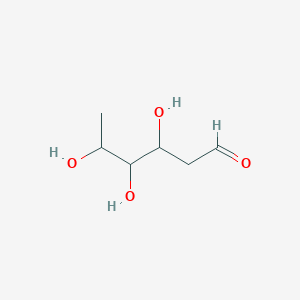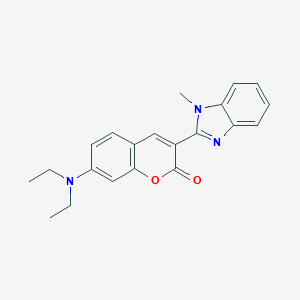
2',4'-Dihydroxy-4-methoxychalcone
Descripción general
Descripción
2’,4’-Dihydroxy-4-methoxychalcone is a chemical compound with the molecular formula C16H14O4 . It has been used as an anticancer agent inhibiting DNA topoisomerase IB and Tyrosyl-DNA phosphodiesterase 1 inhibitors .
Synthesis Analysis
The compound 2’,4’-Dihydroxy-4-methoxychalcone has been synthesized through Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as catalyst in methanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis
The molecular structure of 2’,4’-Dihydroxy-4-methoxychalcone is characterized by a molecular weight of 270.28 g/mol and a mono-isotopic mass of 270.089203 Da . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Chemical Reactions Analysis
The chalcone (1.0 mmol) and thiourea (2.0 mmol) prepared in 10 mL of absolute ethanol were stirred for 10-15 minutes, and then alcoholic solution of KOH (0.002 mol, 10.0 ml) was added in portions. The obtained reaction mixture was refluxed further for 5-6 hours .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 499.4±37.0 °C at 760 mmHg, and a flash point of 189.0±20.0 °C . It also has a molar refractivity of 77.6±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 210.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Antioxidant Activity
2’,4’-DHMC possesses potent antioxidant properties. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases, neurodegenerative disorders, and oxidative stress-induced pathologies .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. 2’,4’-DHMC has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in conditions like arthritis, inflammatory bowel disease, and asthma .
Anticancer Potential
Several studies have investigated 2’,4’-DHMC as a potential anticancer agent. It shows cytotoxic effects against cancer cell lines, including cervical (WiDr), colon (HeLa), and breast (T47d) cancer cells. Researchers are exploring its mechanisms of action and potential use in cancer therapy .
Anti-Obesity Properties
Obesity is a global health concern. 2’,4’-DHMC has been studied for its anti-obesity effects. It modulates lipid metabolism, adipogenesis, and glucose homeostasis. Future research may uncover its role in managing obesity-related complications .
Neuroprotective Activity
The compound exhibits neuroprotective effects by enhancing neuronal survival and reducing oxidative stress. Researchers are investigating its potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Mecanismo De Acción
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Chalcones typically exert their effects by interacting with their targets and modulating their activity . This can lead to changes in cellular processes and responses.
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways, often related to their targets . The downstream effects of these pathway modulations can vary widely, depending on the specific chalcone and its targets.
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Chalcones are known to have a variety of effects at the molecular and cellular levels, often related to their modulation of target activity and biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dihydroxy-4-methoxychalcone. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQFDIWPRFKSP-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-4-methoxychalcone | |
CAS RN |
13351-10-5 | |
| Record name | 2'4'-Dihydroxy-4-methoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13351-10-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities reported for 2',4'-Dihydroxy-4-methoxychalcone?
A1: Research indicates that 2',4'-Dihydroxy-4-methoxychalcone exhibits potent anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory effect is attributed to the compound's ability to suppress the induction of cyclooxygenase-2 (COX-2) , an enzyme involved in the production of PGE2. Additionally, it has shown antileishmanial activity against various Leishmania species .
Q2: How does the structure of 2',4'-Dihydroxy-4-methoxychalcone relate to its anti-inflammatory activity?
A2: Research suggests that the presence of the 4'-methoxyl group in 2',4'-Dihydroxy-4-methoxychalcone is crucial for its potent inhibitory activity against PGE2 production . Studies comparing different 2'-hydroxychalcone derivatives indicate that compounds with this specific structural feature exhibit enhanced anti-inflammatory effects.
Q3: What is the role of 2',4'-Dihydroxy-4-methoxychalcone in the synthesis of other flavonoids?
A3: 2',4'-Dihydroxy-4-methoxychalcone serves as a key intermediate in the synthesis of various flavonoids. It can undergo cyclization reactions to form flavanones, such as 7-hydroxy-4'-methoxyflavanone, which can be further oxidized to yield flavones like 7-hydroxy-4'-methoxyflavone . These reactions highlight the versatility of 2',4'-Dihydroxy-4-methoxychalcone as a starting material for synthesizing structurally diverse flavonoids with potential biological activities.
Q4: Has 2',4'-Dihydroxy-4-methoxychalcone been identified in natural sources?
A4: Yes, 2',4'-Dihydroxy-4-methoxychalcone has been isolated from various plant sources. It has been found in the fruits of Gymnocladus chinensis and the roots of Glossostemon bruguieri , among other plants.
Q5: How does 2',4'-Dihydroxy-4-methoxychalcone interact with the PfDHODH receptor?
A5: While specific details on the interaction are not provided in the research, a study utilizing structure-based drug design with the PfDHODH receptor, a potential drug target for malaria, identified 2',4'-Dihydroxy-4-methoxychalcone as a potential ligand . Further research is needed to elucidate the binding mode and potential implications for antimalarial drug development.
Q6: What spectroscopic data is available for characterizing 2',4'-Dihydroxy-4-methoxychalcone?
A6: Characterisation of 2',4'-Dihydroxy-4-methoxychalcone has been achieved using techniques such as FT-IR, GC-MS, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



